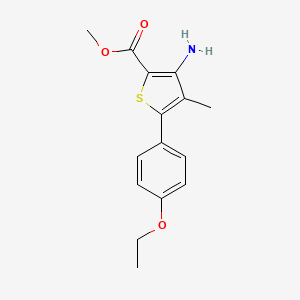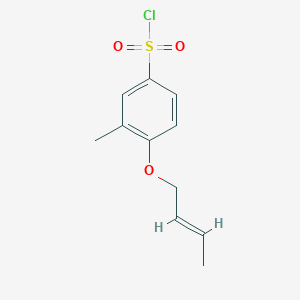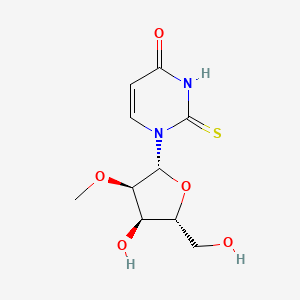![molecular formula C25H28O7S B12839846 [(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-6-(4-methylbenzoyl)sulfanyl-5-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12839846.png)
[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-6-(4-methylbenzoyl)sulfanyl-5-phenylmethoxyoxan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-6-(4-methylbenzoyl)sulfanyl-5-phenylmethoxyoxan-3-yl] acetate is a complex organic molecule characterized by multiple stereocenters and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-6-(4-methylbenzoyl)sulfanyl-5-phenylmethoxyoxan-3-yl] acetate typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzoic acid, phenylmethanol, and acetyl chloride.
Formation of Intermediates: The initial steps involve the protection of hydroxyl groups and the formation of key intermediates through esterification and thioesterification reactions.
Coupling Reactions: The intermediates are then coupled using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the desired oxan ring structure.
Final Acetylation: The final step involves acetylation of the hydroxyl groups using acetic anhydride under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carbonyl groups, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Amines, alcohols, often in the presence of a base like triethylamine (TEA).
Major Products
- **Oxidation
Properties
Molecular Formula |
C25H28O7S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-6-(4-methylbenzoyl)sulfanyl-5-phenylmethoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C25H28O7S/c1-15-10-12-20(13-11-15)24(28)33-25-23(29-14-19-8-6-5-7-9-19)22(32-18(4)27)21(16(2)30-25)31-17(3)26/h5-13,16,21-23,25H,14H2,1-4H3/t16-,21+,22+,23-,25-/m0/s1 |
InChI Key |
MGTRWILQYLRQIZ-OYUWHLSZSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)SC(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)SC(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1R,2S,4R)-Rel-2-bicyclo[2.2.1]hept-5-enyl]ethanamine](/img/structure/B12839765.png)
![3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid](/img/structure/B12839774.png)


![2-Chloro-1-isopropyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12839800.png)
![(R)-2-Amino-N-(3-(benzyloxy)-1-(1-(methylsulfonyl)spiro[indoline-3,4'-piperidin]-1'-yl)-1-oxopropan-2-yl)-2-methylpropanamide hydrochloride](/img/structure/B12839806.png)

![2-Azaspiro[3.4]octane oxalate](/img/structure/B12839821.png)

![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-4-methoxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B12839830.png)
![2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid](/img/structure/B12839835.png)



